(1R,2S)-2-Methylcyclohexanamine
Overview
Description
(1R,2S)-2-Methylcyclohexanamine is an organic compound that belongs to the class of cyclohexylamines It is a chiral molecule with a specific configuration, denoted by the (1R,2S) notation, indicating the spatial arrangement of its atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-Methylcyclohexanamine typically involves the reduction of corresponding ketones or the amination of cyclohexane derivatives. One common method is the catalytic hydrogenation of 2-methylcyclohexanone in the presence of ammonia or an amine source. The reaction conditions often include the use of a metal catalyst such as palladium or platinum under high pressure and temperature.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale catalytic hydrogenation processes. The choice of catalyst, reaction temperature, and pressure are optimized to achieve high yields and purity. Additionally, separation and purification techniques such as distillation or crystallization are employed to isolate the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-Methylcyclohexanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further modify the amine group or reduce other functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2-methylcyclohexanone, while substitution reactions can produce various N-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1R,2S)-2-Methylcyclohexanamine is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable in the development of enantiomerically pure compounds.
Biology
In biological research, this compound can be used to study the effects of chiral amines on biological systems. It may serve as a model compound for investigating enzyme-substrate interactions and receptor binding.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its derivatives may exhibit pharmacological activities, making it a candidate for drug development.
Industry
Industrially, this compound can be used in the production of agrochemicals, polymers, and other specialty chemicals. Its reactivity and chiral nature make it suitable for various applications in chemical manufacturing.
Mechanism of Action
The mechanism of action of (1R,2S)-2-Methylcyclohexanamine involves its interaction with specific molecular targets. As an amine, it can act as a ligand for receptors or enzymes, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-2-Methylcyclohexanol: A related compound with a hydroxyl group instead of an amine.
(1R,2S)-2-Methylcyclohexanone: The ketone analog of (1R,2S)-2-Methylcyclohexanamine.
Cyclohexylamine: A simpler amine without the methyl substitution.
Uniqueness
This compound is unique due to its specific chiral configuration and the presence of both a cyclohexane ring and a methyl group. This combination of features imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
IUPAC Name |
(1R,2S)-2-methylcyclohexan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-6-4-2-3-5-7(6)8/h6-7H,2-5,8H2,1H3/t6-,7+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEUISMYEFPANSS-NKWVEPMBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCCC[C@H]1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79389-37-0 | |
Record name | 2-Methylcyclohexylamine, (1R,2S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079389370 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-METHYLCYCLOHEXYLAMINE, (1R,2S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08OZI4NZZ2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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